Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate
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Overview
Description
Ethyl 2-(8-oxa-5-azaspiro[35]nonan-7-yl)acetate is a spirocyclic compound that features a unique structural motif The spirocyclic structure, characterized by a bicyclic system where two rings share a single atom, imparts distinct chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate typically involves the formation of the spirocyclic core followed by esterification. One common synthetic route starts with the condensation of a suitable amine with an epoxide to form the spirocyclic intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 8-oxa-2-azaspiro[4.5]decane
- 2-azaspiro[3.4]octane
Uniqueness
Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it may offer better stability, binding affinity, or reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-14-10(13)6-9-7-12-11(8-15-9)4-3-5-11/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLNUDJWTVQGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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